Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate
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Overview
Description
Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate: is an organic compound with the molecular formula C13H14O2 . It consists of 29 atoms, including 14 hydrogen atoms, 13 carbon atoms, and 2 oxygen atoms . This compound is characterized by its bicyclic structure, which includes a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the carboxylate group: This step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl bicyclo[4.3.1]dec-1-ene-8-carboxylate
- Methyl bicyclo[6.3.1]dodeca-1,3,5,8-tetraene-8-carboxylate
Uniqueness
Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate is unique due to its specific bicyclic structure and the presence of the carboxylate functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61358-00-7 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate |
InChI |
InChI=1S/C13H14O2/c1-15-13(14)12-8-7-10-5-3-2-4-6-11(12)9-10/h2-6,8,11H,7,9H2,1H3 |
InChI Key |
DBJDSCWPVFMOSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC2=CC=CC=CC1C2 |
Origin of Product |
United States |
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